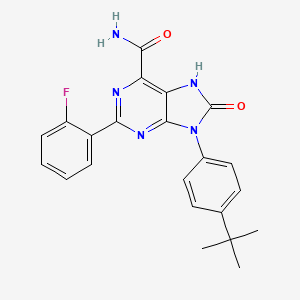
9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule kinase inhibitor that is used in the treatment of certain types of cancer. It was first synthesized in 1999 by scientists at Bayer AG, and was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma.
Mécanisme D'action
Sorafenib works by inhibiting the activity of several kinases that are involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β. By blocking these pathways, Sorafenib is able to slow or stop the growth of cancer cells and prevent the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages for use in laboratory experiments, including its small size, high potency, and specificity for certain kinases. However, it also has limitations, including its relatively short half-life, poor solubility, and potential for off-target effects.
Orientations Futures
There are several future directions for research on Sorafenib, including the development of new formulations that improve its solubility and bioavailability, the identification of new targets for Sorafenib inhibition, and the exploration of its potential use in combination with other cancer therapies. Additionally, Sorafenib may have potential applications in the treatment of other diseases, such as inflammatory disorders and viral infections.
Méthodes De Synthèse
The synthesis of Sorafenib involves a multi-step process that begins with the reaction of 4-tert-butylphenylboronic acid with 2-fluorobenzonitrile in the presence of a palladium catalyst to form 4-tert-butyl-2-fluorophenylbenzonitrile. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the corresponding imine, which is then reduced with sodium borohydride to give the final product, Sorafenib.
Applications De Recherche Scientifique
Sorafenib has been extensively studied for its anti-cancer properties, and has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis. It has been used in the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer, among others. Sorafenib has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
9-(4-tert-butylphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-22(2,3)12-8-10-13(11-9-12)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)14-6-4-5-7-15(14)23/h4-11H,1-3H3,(H2,24,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBKVKLFYSCTFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)
![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2376149.png)

![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)
![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)
![N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2376157.png)
![tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2376158.png)



![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)
![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)